Benzyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Benzyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 134575-14-7) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a hydroxymethyl group at the 6-position and a benzyl ester at the 3-position. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol . The compound is primarily used in medicinal chemistry as a rigid scaffold for drug discovery due to its conformational constraints and stereochemical versatility. Its exo configuration is critical for biological activity, as seen in studies targeting enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
benzyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-8-13-11-6-15(7-12(11)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEVENZWZRZDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including Benzyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable photochemical processes and efficient catalytic systems to ensure high yields and purity. The use of photoredox catalysts and LED irradiation is particularly advantageous for large-scale synthesis due to its energy efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Benzyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying biological pathways.
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[3.1.0]hexane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways effectively . The exact pathways and targets depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Stereochemical Considerations
Biological Activity
Benzyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known by its CAS number 1251744-02-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₁₄H₁₇NO₃
Molecular Weight : 247.29 g/mol
CAS Number : 1251744-02-1
The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are known for their diverse biological activities. The presence of the hydroxymethyl group and the carboxylate moiety may contribute to its interaction with biological targets.
Pharmacological Profile
Research indicates that this compound exhibits significant activity as a μ-opioid receptor ligand. This interaction is particularly relevant in the context of pain management and pruritus treatment.
Binding Affinity and Selectivity
A study investigated various derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, revealing that modifications in the structure can lead to enhanced binding affinities for μ-opioid receptors. The findings suggest that benzyl derivatives may exhibit selective activity over δ and κ opioid receptors, which is crucial for minimizing side effects associated with non-selective opioid agonists .
Structure-Activity Relationship (SAR)
The SAR studies highlight how variations in substituents on the bicyclic core can influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Hydroxymethyl Group | Increases binding affinity to μ-opioid receptors |
| Carboxylate Moiety | Enhances solubility and bioavailability |
| Benzyl Group | Modulates receptor selectivity |
These insights underline the importance of precise molecular modifications to achieve desired pharmacological outcomes.
Case Study 1: Treatment of Pruritus in Dogs
A notable application of this compound was investigated for its efficacy in treating pruritus (itching) in canine patients. The study demonstrated that this compound could significantly reduce pruritic responses compared to baseline measurements, highlighting its potential as a therapeutic agent in veterinary medicine .
Case Study 2: Pain Management
Another research effort focused on evaluating the analgesic properties of this compound in rodent models. The results indicated that it produced dose-dependent analgesia, suggesting that this compound could serve as a novel candidate for pain relief therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
